Ezetimibe Diol Impurity

Catalog No.
S1779647
CAS No.
1374250-08-4
M.F
C24H25F2NO3
M. Wt
413.465
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezetimibe Diol Impurity

CAS Number

1374250-08-4

Product Name

Ezetimibe Diol Impurity

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

Molecular Formula

C24H25F2NO3

Molecular Weight

413.465

InChI

InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1

InChI Key

MGEXACDCGCPXOT-GKVQRAMASA-N

SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol

Ezetimibe Diol Impurity is a chemical compound associated with the cholesterol-lowering drug ezetimibe. It is characterized by its structural formula, which includes a diol functional group. This impurity arises during the synthesis of ezetimibe and is considered one of several related substances that can affect the purity and efficacy of pharmaceutical formulations. The compound has the chemical formula C₁₈H₁₉F₁O₃ and is known for its role as a potential degradation product in the manufacturing process of ezetimibe .

During the synthesis of ezetimibe. The primary reaction pathways include:

  • Hydrolysis: Under alkaline conditions, ezetimibe can undergo hydrolysis, leading to the formation of diol impurities.
  • Oxidation: Exposure to oxidative agents can also yield this diol as a byproduct.
  • Thermal Degradation: High temperatures can induce structural changes in ezetimibe, resulting in the generation of diol impurities .

These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure that impurity levels remain within acceptable limits during drug production.

The synthesis of Ezetimibe Diol Impurity typically occurs as an unintended byproduct during the preparation of ezetimibe. The following methods are commonly involved:

  • Chemical Synthesis: Involves multiple synthetic steps where intermediates may degrade into diol impurities.
  • Controlled Conditions: By optimizing reaction conditions such as temperature and pH, manufacturers can minimize the formation of this impurity.
  • Purification Techniques: Advanced purification methods, including crystallization and chromatography, are employed to separate and reduce impurity levels in the final product .

Ezetimibe Diol Impurity does not have direct therapeutic applications but is significant in pharmaceutical quality control. Its presence must be monitored to ensure that it does not exceed regulatory limits in ezetimibe formulations. This monitoring is crucial for maintaining drug safety and efficacy standards .

Ezetimibe Diol Impurity belongs to a class of related compounds that include various impurities formed during the synthesis or degradation of ezetimibe. Below is a comparison with some similar compounds:

Compound NameStructure TypeUnique Features
Desfluoro EzetimibeFluorinated derivativeLacks a fluorine atom compared to ezetimibe
Ezetimibe KetoneKetone derivativeContains a carbonyl group; distinct from diol structure
Benzylated EzetimibeBenzyl-substituted derivativeFeatures a benzyl group which alters its properties
Ezetimibe TetrahydropyranTetrahydropyran analogStructural modification leading to different activity

Ezetimibe Diol Impurity is unique due to its specific diol functional group, which distinguishes it from other related compounds that may contain different functional groups or structural modifications .

Dates

Modify: 2023-08-15

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